2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide
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Description
2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5O3S2 and its molecular weight is 403.48. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Compounds with structural similarity to the queried molecule, specifically pyrazole-acetamide derivatives, have been investigated for their antioxidant activities. For example, coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity in vitro, as assessed by various assays such as DPPH, ABTS, and FRAP (Chkirate et al., 2019).
Antimicrobial Properties
Research on related compounds, including thiazole derivatives synthesized with a pyrazole moiety, showed noteworthy antibacterial and antifungal activities. For instance, certain thiazole derivatives displayed significant efficacy against bacteria like Staphylococcus aureus and fungi such as Aspergillus niger (Saravanan et al., 2010).
Optoelectronic Applications
Thiazole-based compounds, similar in structure to the queried molecule, have been explored for their optoelectronic properties. A study on thiazole-based polythiophenes revealed their potential in optoelectronic applications due to their significant optical band gaps and satisfactory switching times (Camurlu & Guven, 2015).
Analgesic Properties
Some novel thiazole derivatives, which incorporate a pyrazole moiety similar to the molecule , have been synthesized and shown to possess analgesic properties. Research indicates that these compounds, when tested in mice, exhibited mild to good analgesic activities (Saravanan et al., 2011).
Anti-Inflammatory Activity
Derivatives of the compound, particularly those involving acetamide structures with substitutions on the thiazole ring, have demonstrated anti-inflammatory activity in studies. Certain synthesized derivatives showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Enzyme Inhibitory Activity
Compounds structurally related to 2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide have been evaluated for their enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) (Cetin et al., 2021).
Antitumor Properties
Research has been conducted on thiazole-based compounds for their potential antitumor properties. Various synthesized derivatives have shown promising results in in vitro screenings against different cancer cell lines, indicating their potential as anticancer agents (Horishny et al., 2020).
Properties
IUPAC Name |
2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c23-15(19-17-18-3-9-27-17)11-22-13(14-2-1-8-26-14)10-12(20-22)16(24)21-4-6-25-7-5-21/h1-3,8-10H,4-7,11H2,(H,18,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKWQUHCMFPPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.